N-(4-bromophenyl)-2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide
Description
N-(4-bromophenyl)-2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a structurally complex acetamide derivative featuring a 4-bromophenyl group linked via an acetamide bridge to a 3,4-dimethoxyphenyl-substituted dihydropyrazine-dione core. This compound’s design integrates multiple pharmacophoric elements:
- 3,4-Dimethoxyphenyl moiety: Contributes to electron-rich aromatic systems, influencing solubility and π-π stacking.
- Dihydropyrazine-dione ring: A planar, conjugated system with two ketone groups, enabling hydrogen bonding and metal coordination.
While direct biological data for this compound are unavailable in the provided evidence, analogous structures (e.g., pyrazine/acetamide hybrids) are studied for kinase inhibition, antimicrobial activity, or as intermediates in drug synthesis .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[4-(3,4-dimethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O5/c1-28-16-8-7-15(11-17(16)29-2)24-10-9-23(19(26)20(24)27)12-18(25)22-14-5-3-13(21)4-6-14/h3-11H,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEKFZVTSDECFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=C(C=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological activities based on diverse research findings.
Chemical Structure
The compound is characterized by the following structural formula:
This structure includes a bromophenyl group and a dihydropyrazine moiety, which are significant in conferring biological activity.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the dihydropyrazine core followed by functionalization with bromophenyl and methoxy groups. Detailed synthetic routes can be found in literature focusing on substituted 5-aryl-2,3-dihydropyrazine derivatives .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related dihydropyrazine derivatives can induce apoptosis in cancer cell lines through various mechanisms including modulation of apoptotic pathways and inhibition of cell proliferation .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Similar compounds have been documented to inhibit inflammatory mediators and pathways. For example, certain pyrazine derivatives have shown promise in reducing pro-inflammatory cytokines in vitro .
Antioxidant Activity
The presence of methoxy groups in the structure is often associated with enhanced antioxidant properties. Studies have demonstrated that methoxy-substituted phenolic compounds can scavenge free radicals effectively, thereby protecting cells from oxidative stress .
Case Studies
- In Vitro Studies : A study examined the effects of related dihydropyrazine compounds on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability and increased markers of apoptosis after treatment with these compounds.
- In Vivo Studies : Animal models treated with similar derivatives showed reduced tumor growth rates compared to control groups. These findings support the potential therapeutic application of such compounds in oncology.
Data Table of Biological Activities
Comparison with Similar Compounds
Dihydropyrazine-Dione vs. Pyrazolo-Pyrazine ()
This could improve binding to polar enzyme active sites.
Bromophenyl vs. Fluorophenyl Substituents ()
The 4-bromophenyl group in the target compound offers greater van der Waals interactions and halogen bonding than fluorophenyl groups in . However, fluorine’s electronegativity may enhance dipole interactions in .
Q & A
Basic Questions
Q. What are the key synthetic methodologies for preparing N-(4-bromophenyl)-2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide?
- Answer : The synthesis typically involves a multi-step approach:
Coupling Reactions : Use carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine as a base to activate carboxyl groups for amide bond formation .
Cyclization : For the pyrazine-dione core, oxidative cyclization of substituted diamines or condensation of glyoxal derivatives with amines under acidic/basic conditions may be employed, as seen in analogous heterocyclic systems .
Purification : Crystallization via slow evaporation of solvents like methylene chloride ensures high-purity yields .
Q. How is the crystal structure of this compound analyzed, and what conformational insights are gained?
- Answer : Single-crystal X-ray diffraction reveals:
- Dihedral Angles : The 4-bromophenyl and 3,4-dimethoxyphenyl rings exhibit dihedral angles (~66° in analogous structures), indicating steric and electronic influences on planarity .
- Intermolecular Interactions : N–H⋯O hydrogen bonds and weak C–H⋯O/F interactions stabilize the crystal lattice, contributing to packing efficiency .
- Bond Lengths : Key bonds (e.g., C=O, C–N) align with standard values for acetamide derivatives, confirming expected hybridization .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound?
- Answer : Density Functional Theory (DFT) calculations predict:
- Reaction Pathways : Transition states for carbodiimide-mediated coupling, identifying rate-limiting steps (e.g., nucleophilic attack by the amine).
- Solvent Effects : Polar solvents like dichloromethane stabilize intermediates via dipole interactions, improving yields .
- Conformational Analysis : Molecular dynamics simulations correlate crystal packing with solvent evaporation rates, guiding crystallization protocols .
Q. What strategies resolve contradictions in biological activity data for structurally related acetamides?
- Answer : Contradictions (e.g., variable enzyme inhibition) are addressed through:
- Dose-Response Studies : Establishing IC50 values under standardized conditions (pH, temperature) to control experimental variability .
- Structural Modifications : Comparing substituent effects (e.g., bromo vs. methoxy groups) on binding affinity using SAR (Structure-Activity Relationship) models .
- Orthogonal Assays : Validating activity via fluorescence polarization or SPR (Surface Plasmon Resonance) to confirm target engagement .
Q. How do steric and electronic effects influence the stability of the pyrazine-dione core during synthesis?
- Answer :
- Steric Effects : Bulky substituents (e.g., 3,4-dimethoxyphenyl) increase torsional strain, potentially destabilizing the dioxo-pyrazine ring. This is mitigated by optimizing reaction temperatures (e.g., 273 K for slower, controlled cyclization) .
- Electronic Effects : Electron-withdrawing groups (e.g., bromo) enhance electrophilicity at the carbonyl carbon, accelerating nucleophilic attack during amide bond formation .
Methodological Considerations
- Troubleshooting Low Yields : Ensure anhydrous conditions for carbodiimide coupling; trace water hydrolyzes active intermediates .
- Crystallization Challenges : Use seed crystals or gradient cooling to avoid amorphous precipitates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
